Silver salicylate

描述

Historical Trajectory and Early Chemical Investigations of Silver Carboxylates

The therapeutic application of silver in its various forms traces back to ancient times, where silver vessels were employed to maintain the freshness of water. akademie-zwm.ch The systematic scientific study of silver compounds, including the class of silver carboxylates, gained traction in the 19th and 20th centuries. Initially, the potential of silver carboxylates, which are metal salts derived from carboxylic acids, was explored in the realms of photography and as antimicrobial agents. imaging.orgcambridge.org

Early investigations into silver carboxylates established a foundational understanding of their chemical structure and reactivity. While initially presumed to be ionic salts, it is now well-established that the silver atom is covalently bonded within these structures. cambridge.org A pivotal moment in the application of silver compounds in medicine arrived in the 1960s with the development of silver sulfadiazine (B1682646), a complex formed from silver nitrate (B79036) and sulfadiazine, which became a standard for burn wound treatment. wounds-uk.comnih.govpatsnap.com This breakthrough catalyzed further exploration into the synthesis and properties of other silver salts, prominently featuring silver salicylate (B1505791).

Contemporary Research Significance and Interdisciplinary Relevance of Silver Salicylate

In the modern scientific era, this compound has risen as a compound of substantial interest, driven by its wide-ranging potential applications. A primary research thrust is its antimicrobial capabilities, with numerous studies dedicated to evaluating its effectiveness against a spectrum of bacterial strains. scielo.brconicet.gov.ar The compound's importance also permeates the field of materials science, where it is integrated into the design of innovative materials with tailored functionalities. A notable example is the incorporation of this compound into polymers to fabricate antimicrobial coatings for medical devices. conicet.gov.ar

The interdisciplinary appeal of this compound research is underscored by its role in nanotechnology. mdpi.comnih.gov The synthesis of silver nanoparticles utilizing salicylic (B10762653) acid has been shown to yield materials with heightened antimicrobial and antibiofilm properties. mdpi.comnih.govnih.gov This has paved the way for its potential use in the development of nano-antibiotics and as a coating for implantable medical instruments. mdpi.com Furthermore, the study of this compound intersects with the domain of analytical chemistry, where researchers are actively developing highly selective and sensitive methods for its detection and measurement. researchgate.netscielo.brresearchgate.net The compound's molecular interactions are also a subject of investigation, including its encapsulation within cyclodextrins to improve its bioavailability. scielo.brresearchgate.net

Overview of Advanced Methodologies and Key Research Domains

Contemporary research on this compound leverages a diverse toolkit of advanced methodologies for its synthesis, detailed characterization, and the assessment of its functional properties.

Synthesis and Characterization: While the synthesis of this compound and its derivatives can be achieved through straightforward precipitation reactions, more intricate methods are employed to create specialized formulations like this compound-based nanoparticles and molecular complexes. scielo.brmdpi.comdergipark.org.tr The characterization of these materials is dependent on a comprehensive suite of analytical techniques:

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and the nature of chemical bonds within the molecule. scielo.brresearchgate.net UV-Visible spectrophotometry is crucial for monitoring the formation and stability of this compound nanoparticles. mdpi.comnih.gov

Microscopy: Advanced imaging techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are utilized to visualize the morphology, size, and structure of this compound particles and their nano-scale counterparts. mdpi.comnih.gov

X-ray Diffraction (XRD): XRD analysis is employed to elucidate the crystalline structure of the compound. scielo.br

Thermal Analysis: Methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) yield critical data on the thermal stability and decomposition behavior of this compound. scielo.br

Key Research Domains:

Antimicrobial Activity: A substantial body of research is dedicated to understanding the antimicrobial and antibiofilm efficacy of this compound and its derivatives against a variety of pathogenic microorganisms. scielo.brconicet.gov.armdpi.comnih.gov

Materials Science: The integration of this compound into polymers and other matrices to bestow antimicrobial characteristics remains an active and promising area of research. conicet.gov.ar

Nanotechnology: The "green" synthesis of silver nanoparticles using salicylic acid as a reducing and capping agent is a prominent research frontier, with a focus on their enhanced biological activities. mdpi.comnih.gov

Drug Delivery: The formulation of novel delivery systems, such as hydrogel-creams containing this compound for applications in wound healing, is under active development. forth.gr

Analytical Chemistry: The ongoing development of new and refined analytical methods for the precise detection and quantification of salicylate and silver ions is vital for a multitude of applications. researchgate.netscielo.brresearchgate.netnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₅AgO₃ |

| Molecular Weight | 244.99 g/mol scbt.com |

| Appearance | White to off-white powder |

| CAS Number | 528-93-8 scbt.com |

| Synonyms | Silver 2-hydroxybenzoate, (Salicylato-O1, O2)silver americanelements.com |

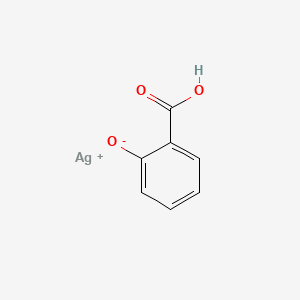

Structure

3D Structure of Parent

属性

CAS 编号 |

528-93-8 |

|---|---|

分子式 |

C7H6AgO3 |

分子量 |

245.99 g/mol |

IUPAC 名称 |

2-hydroxybenzoic acid;silver |

InChI |

InChI=1S/C7H6O3.Ag/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChI 键 |

ILMDEAUTBFNYPO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[Ag] |

产品来源 |

United States |

Synthetic Methodologies for Silver Salicylate Architectures

Direct Synthesis Approaches: Controlled Precipitation and Crystallization

Direct synthesis represents the most conventional route to producing silver salicylate (B1505791). This method is typically based on a precipitation reaction involving the combination of a soluble silver salt with salicylic (B10762653) acid or a salicylate salt.

A common approach involves reacting stoichiometric amounts of silver nitrate (B79036) (AgNO₃) with sodium salicylate in an aqueous solution. google.com The silver salicylate, being sparingly soluble in water, precipitates out of the solution upon mixing the reactants. The fundamental reaction is a double displacement or metathesis reaction:

AgNO₃(aq) + C₇H₅NaO₃(aq) → AgC₇H₅O₃(s) + NaNO₃(aq)

The resulting solid precipitate can then be isolated through filtration, washed to remove residual ions like sodium and nitrate, and dried. The simplicity of this method makes it suitable for large-scale production.

Crystallization is a critical step for obtaining a product with high purity and a well-defined crystalline structure. After initial precipitation, the crude this compound can be redissolved in a suitable solvent in which its solubility increases with temperature, such as ethanol (B145695) or methanol. acs.org Subsequent slow cooling of the saturated solution allows for the gradual formation of crystals. acs.org This controlled process helps in the separation from impurities and allows for the growth of larger, more uniform crystals. Care is often taken to exclude light during the process to prevent the photoreduction of silver ions. acs.org

Solvothermal and Hydrothermal Synthesis Approaches for Polymorph Control

Solvothermal and hydrothermal methods are advanced techniques that offer significant control over the crystallinity, size, and morphology of the resulting product. nih.gov These processes are conducted in a sealed vessel, such as an autoclave, where solvents are brought to temperatures above their boiling points, generating high autogenous pressures. When the solvent is water, the method is termed hydrothermal; for other solvents, it is called solvothermal. nih.gov

These high-pressure and high-temperature conditions can overcome kinetic barriers, enabling the formation of unique crystalline phases or polymorphs that are not accessible through standard precipitation methods. nih.gov For this compound, employing a solvent like ethylene (B1197577) glycol or water under these conditions can influence the crystal growth mechanism. mdpi.com By carefully tuning the temperature, pressure, and reaction time, it is possible to direct the synthesis towards a specific polymorph with desired physical and chemical properties. nih.gov For instance, solvothermal synthesis has been successfully used to create silver nanoparticles with diverse shapes, including nanorods and triangular plates, by controlling reaction parameters. researchgate.net This principle of shape and phase control is directly applicable to the synthesis of coordination compounds like this compound.

The hydrothermal route, in particular, has been shown to yield particles with a better size distribution and longer shelf life compared to other methods.

Green Chemistry Principles in this compound Synthesis: Sustainable Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org The synthesis of this compound can be approached through several green principles.

A primary tenet of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and direct precipitation reactions of this compound are often conducted in aqueous media. mdpi.com The use of plant-derived compounds as reducing or capping agents is another hallmark of green synthesis. mdpi.com In some contexts, particularly in the synthesis of silver nanoparticles, salicylic acid itself can act as both a reducing and capping agent, showcasing its dual functionality. mdpi.comnih.gov This biogenic approach is considered rapid, eco-friendly, and efficient. frontiersin.orgnih.gov

The principles guiding green synthesis focus on:

Benign Solvents : Utilizing water instead of volatile organic compounds. mdpi.com

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Direct precipitation reactions often have high atom economy.

Energy Efficiency : Conducting reactions at ambient temperature and pressure when possible, which minimizes energy consumption. mdpi.com

By adopting these principles, the environmental footprint associated with the production of this compound can be significantly reduced.

Influence of Reaction Parameters on Product Morphology, Purity, and Yield

The outcome of this compound synthesis is highly dependent on the precise control of various reaction parameters. Factors such as temperature, pH, precursor concentration, and reaction time can profoundly influence the final product's characteristics. utwente.nl

pH : The pH of the reaction medium is a critical parameter. For syntheses involving salicylic acid, an alkaline medium is often required to deprotonate the carboxylic acid and phenolic hydroxyl groups, which facilitates complexation with silver ions. mdpi.commdpi.comacs.org Studies on related syntheses show that nanoparticle formation is often favored at a specific alkaline pH, with no reaction occurring in acidic conditions. mdpi.com For example, in the synthesis of silver nanoparticles using salicylic acid, the most intense spectral peaks, indicating a higher concentration of nanoparticles, were observed at a pH of 9. mdpi.com

Temperature : Reaction temperature affects reaction kinetics and can influence crystal growth. utwente.nlacs.org Elevated temperatures can increase the rate of reaction and affect the final morphology of the particles. acs.org For instance, in the synthesis of silver sulfadiazine (B1682646), a reaction temperature between 45-55 °C was found to be optimal. google.com

Concentration and Ratio of Reactants : The molar ratio of the silver precursor to the salicylate precursor is crucial. mdpi.com Varying the volume ratio of silver nitrate to salicylic acid has been shown to directly impact the concentration and size of resulting nanoparticles. mdpi.com An optimal ratio maximizes the yield and controls the particle size distribution. mdpi.com

The following table summarizes the general influence of key reaction parameters on the synthesis of silver-based compounds.

| Parameter | Influence on Product Characteristics | General Observation |

|---|---|---|

| pH | Affects solubility, precursor ionization, and particle stability. | Alkaline pH often favors the deprotonation of salicylic acid and enhances the reaction with silver ions. mdpi.comacs.org |

| Temperature | Controls reaction rate and crystal nucleation/growth. | Higher temperatures can increase reaction speed but may also lead to larger or more aggregated particles if not controlled. utwente.nlacs.org |

| Precursor Concentration/Ratio | Determines yield, particle size, and purity. | An optimal stoichiometric or specific molar ratio is critical for maximizing yield and achieving a narrow particle size distribution. mdpi.com |

| Reaction Time | Impacts the completeness of the reaction and crystal development. | Longer reaction times can allow for more complete crystal growth and potentially higher purity. utwente.nl |

Precursor Chemistry and Stoichiometric Considerations in Targeted Synthesis

The quality and nature of the starting materials, or precursors, are fundamental to a successful and reproducible synthesis. For this compound, the most common precursors are a high-purity silver salt and salicylic acid or one of its salts.

Silver Precursor : Silver nitrate (AgNO₃) is the most widely used precursor due to its high solubility in water and relatively low cost. mdpi.com Other silver salts could potentially be used, but their solubility and the nature of the counter-ion would need to be considered.

Salicylate Precursor : Salicylic acid (C₇H₆O₃) or its deprotonated form, typically as sodium salicylate (NaC₇H₅O₃), serves as the ligand source. google.commdpi.com The purity of the salicylic acid is important to avoid the incorporation of impurities into the final product.

Stoichiometry refers to the quantitative relationship between reactants and products in a chemical reaction. The reaction between silver(I) ions and salicylate ions to form this compound is a 1:1 molar ratio. youtube.com

Ag⁺ + C₇H₅O₃⁻ → AgC₇H₅O₃

Understanding this stoichiometry is crucial for calculating the theoretical yield and identifying the limiting reagent. youtube.com The limiting reagent is the reactant that is completely consumed in the reaction and therefore determines the maximum amount of product that can be formed. youtube.com For example, if 1 mole of silver nitrate is reacted with 0.8 moles of sodium salicylate, the sodium salicylate is the limiting reagent, and the theoretical yield of this compound will be 0.8 moles. youtube.com Precise stoichiometric control ensures efficient use of precursors, minimizes waste, and is essential for achieving high purity and yield in the targeted synthesis of this compound. google.comacs.org

Advanced Structural Elucidation and Solid State Characterization of Silver Salicylate

Single-Crystal X-ray Diffraction Analysis of Silver Salicylate (B1505791) Polymorphs

Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional arrangement of atoms within silver salicylate crystals. This technique has revealed the existence of at least one polymorph and has provided detailed insights into its crystallographic parameters.

Crystallographic Systems, Space Groups, and Unit Cell Parameters

The dimeric silver(I) complex, [Ag₂(NH₃)₂(salH)₂], where salH₂ is salicylic (B10762653) acid, crystallizes in a centrosymmetric structure. The analysis of a specific this compound complex revealed a monoclinic crystal system with a P2₁/n space group. pensoft.net The unit cell parameters for this complex were determined to be a = 14.1940(16) Å, b = 4.6883(6) Å, c = 19.684(2) Å, and β = 90.613(3)°, with a unit cell volume of 1309.8(3) ų. pensoft.net Another study on a cocrystal of lithium salicylate and L-proline identified two polymorphs, LISPRO(α) and LISPRO(β). nih.gov At 100 K, the α polymorph is the denser phase with a calculated density of 1.387 g/cm³, compared to 1.385 g/cm³ for the β polymorph. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.1940(16) |

| b (Å) | 4.6883(6) |

| c (Å) | 19.684(2) |

| β (°) | 90.613(3) |

| Volume (ų) | 1309.8(3) |

Coordination Environment of Silver(I) and Ligand Conformation Analysis

In the dimeric complex [Ag₂(NH₃)₂(salH)₂], each silver atom is coordinated to a salicylate carboxylate oxygen and an ammonia (B1221849) nitrogen atom in a nearly linear fashion, with an O(3)–Ag–N(1) angle of 175.37(5)°. The Ag–O bond distance is 2.170 Å, and the Ag–N distance is 2.137 Å. The two [Ag(NH₃)(salH)] units are linked by an Ag–Ag bond. In other this compound complexes, the salicylate monoanion binds to the Ag⁺ ion through its carboxylate group. sciencegate.appcdnsciencepub.com The coordination can be monodentate, where the silver is coordinated to only the carboxylate group. researchgate.net In some silver(I) complexes with salicylic acid derivatives, the silver ion coordinates with the imidazole (B134444) nitrogen atom, and in one case, also with an amino nitrogen atom from 4-aminosalicylic acid. nih.gov

The salicylate ligand itself is generally planar. pensoft.net Intramolecular hydrogen bonding between the ortho-substituted phenol (B47542) and the uncoordinated carboxylate oxygen helps to stabilize this planar conformation.

Intermolecular Interactions and Supramolecular Architectures in the Solid State

The solid-state structure of this compound is significantly influenced by a variety of intermolecular interactions, leading to the formation of complex supramolecular architectures. Hydrogen bonding is a prominent feature. nih.govscielo.br In the dimeric complex [Ag₂(NH₃)₂(salH)₂], hydrogen bonding occurs between the coordinated oxygen atom of one unit and an ammonia hydrogen atom of the other. In cocrystals with L-proline, amine groups form hydrogen bonds with carboxylate oxygen atoms. nih.gov

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of polycrystalline materials like this compound. It is used to identify the crystalline phases present in a sample and to assess its purity. The PXRD pattern of a crystalline solid is unique and serves as a fingerprint for that specific phase.

For this compound and its derivatives, PXRD has been used to confirm the crystalline nature of synthesized materials. scielo.brmdpi.com For instance, the PXRD pattern of bis(1,10-phenanthroline)silver(I) salicylate shows a distinct crystalline nature with a prominent peak at 2θ = 24.29°. scielo.br When this complex forms an inclusion compound with β-cyclodextrin, the resulting PXRD pattern shows changes, indicating the formation of a new crystalline structure. scielo.br

PXRD is also crucial in the study of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance will have distinct PXRD patterns. researcher.liferesearchgate.net For example, two polymorphs of a lithium salicylate-proline cocrystal, LISPRO(α) and LISPRO(β), were identified and distinguished by their unique PXRD patterns. nih.gov The technique is also used to confirm the deposition of metallic silver in composites containing this compound. conicet.gov.ar

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Bonding and Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of this compound by probing the vibrational modes of its constituent atoms.

In the IR spectrum of a this compound complex, a broad absorption band between 3200-3500 cm⁻¹ indicates the presence of water. scielo.br A sharp band around 3060 cm⁻¹ is attributed to the stretching vibration of the C-H bonds in the aromatic rings. scielo.br The carbonyl group (C=O) of the salicylate anion gives rise to a strong peak around 1625 cm⁻¹, while the C=N stretching of a co-ligand like 1,10-phenanthroline (B135089) appears around 1586 cm⁻¹. scielo.br In another study, the O–H stretching band of salicylic acid, typically found between 2526.87–3230.60 cm⁻¹, shifts to 3326.36 cm⁻¹ in a silver nanoparticle composite, indicating the loss of a proton. mdpi.com The strong peaks for the carbonyl group in salicylic acid were observed at 1653.73 cm⁻¹ and 1611.19 cm⁻¹. mdpi.com

Raman spectroscopy has also been employed to study this compound. sciencegate.appcdnsciencepub.com Surface-enhanced Raman scattering (SERS) studies confirm the chemical adsorption of salicylate on silver surfaces, primarily through the carboxylate group. sciencegate.appcdnsciencepub.comcdnsciencepub.comnih.gov The SERS spectra show selective enhancement of certain bands, which is attributed to a charge transfer process from the silver nanoparticle to the adsorbed salicylate anion. nih.gov

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| O-H Stretch (Salicylic Acid) | 2526.87–3230.60 | - | mdpi.com |

| O-H Stretch (in AgNP composite) | 3326.36 | - | mdpi.com |

| Aromatic C-H Stretch | ~3060 | - | scielo.br |

| Carbonyl (C=O) | 1653.73, 1611.19, ~1625 | - | scielo.brmdpi.com |

| C=N Stretch (in phenanthroline complex) | ~1586 | - | scielo.br |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound and its composites. Silver nanoparticles synthesized using salicylic acid as a reducing and capping agent exhibit a characteristic surface plasmon resonance (SPR) peak. mdpi.com In one study, the synthesized silver-salicylate nanoparticles showed an absorbance peak at 387 nm, which is a typical SPR band for silver nanoparticles, confirming their formation. mdpi.com The position and intensity of this SPR peak can provide information about the size and concentration of the nanoparticles. mdpi.com

The luminescence properties of silver-containing materials have also been investigated. While specific luminescence data for pure this compound is not extensively detailed in the provided context, studies on silver nanoparticles often include photoluminescence analysis. capes.gov.br For instance, the photoluminescence of silver nanoparticles can be influenced by factors such as citrate (B86180) concentration, with an observed enhancement in intensity as the concentration increases. capes.gov.br In the context of this compound complexes, UV-Vis spectroscopy is also used to characterize the complexes formed with other ligands. researchgate.net

| System | λmax (nm) | Observation | Reference |

| Salicylic Acid-mediated AgNPs | 387 | Surface Plasmon Resonance | mdpi.com |

| AgNPs with HDPSal | ~420 | Surface Plasmon Resonance | researchgate.net |

Thermal Decomposition Pathways: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability and decomposition behavior of this compound have been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable insights into the physicochemical changes that occur in the compound as a function of temperature.

Detailed research findings from TGA of this compound, conducted in an air atmosphere, reveal a distinct two-step decomposition process. The analysis, performed from ambient temperature up to 500°C, indicates that the compound undergoes significant mass loss at elevated temperatures. The first weight loss is observed at approximately 276.9°C, followed by a second at 313.8°C. researchgate.net

These mass loss events are attributed to the decomposition of this compound into silver oxides. The total experimental mass loss is reported to be 56.3%, which aligns closely with the theoretical calculated value of 55.80% for the decomposition to AgO and Ag₂O. researchgate.net The differential thermal analysis (DTA) curve, which is often recorded simultaneously with TGA, shows a corresponding exothermic stage for these decomposition steps. researchgate.net

An interesting phenomenon noted in the TGA curve is a slight backward movement, or weight gain, at temperatures approaching 320°C. researchgate.net This may be due to interactions with the atmosphere within the crucible during the dynamic heating process. researchgate.net

The following tables summarize the key findings from the thermogravimetric analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Decomposition

| Decomposition Step | Onset Temperature (°C) | Key Observation |

|---|---|---|

| First | 276.9 | Initial weight loss corresponding to decomposition. researchgate.net |

Table 2: Weight Loss and Product Analysis of this compound Decomposition

| Parameter | Value | Notes |

|---|---|---|

| Total Mass Loss (Experimental) | 56.3% | Corresponds to the exothermic stage in the DTA curve. researchgate.net |

| Total Mass Loss (Calculated) | 55.80% | Based on decomposition to silver oxides. researchgate.net |

Coordination Chemistry and Metal Ligand Interactions in Silver Salicylate Complexes

Varied Binding Modes of the Salicylate (B1505791) Anion to Silver Centers

The salicylate anion, derived from salicylic (B10762653) acid, presents multiple potential binding sites for metal ions. However, in the case of silver(I) complexes, a clear preference is observed. The salicylate anion typically coordinates to the silver(I) center through the oxygen atoms of its carboxylate group. researchgate.netresearchgate.net This interaction is often monodentate, meaning only one of the carboxylate oxygen atoms forms a bond with the silver ion. nih.gov

While the hydroxyl group is also a potential coordination site, studies suggest that in silver salicylate complexes, the interaction is predominantly through the carboxylate group, with the hydroxyl group remaining protonated. researchgate.netru.nl This is in contrast to its interactions with other metal ions like iron(III), where simultaneous coordination through both the carboxylate and hydroxyl groups can occur. researchgate.net

The specific binding mode can be influenced by the presence of other ligands in the coordination sphere. For instance, in complexes containing phosphine (B1218219) ligands, the salicylate anion still binds through a single carboxylic oxygen atom. nih.gov Spectroscopic studies, such as FT-IR and Raman, combined with computational methods, have been instrumental in elucidating these binding modes. cdnsciencepub.comcdnsciencepub.com For example, surface-enhanced Raman scattering (SERS) studies have confirmed that salicylic acid deprotonates at silver surfaces and interacts solely through its carboxylate group. cdnsciencepub.comresearchgate.net

Table 1: Predominant Binding Modes of Salicylate to Silver(I)

| Binding Mode | Coordinating Atoms | Description | Supporting Evidence |

|---|---|---|---|

| Monodentate | One oxygen of the carboxylate group | The most common binding mode for salicylate with Ag(I). nih.gov | X-ray crystallography nih.gov, FT-IR researchgate.net, SERS cdnsciencepub.comresearchgate.net |

| Bridging | Both oxygens of the carboxylate group bridging two Ag(I) centers | Can lead to the formation of polynuclear structures. | X-ray crystallography of related silver carboxylate complexes |

Impact of Silver Oxidation State and Coordination Number on Complex Formation

In many silver(I) salicylate complexes, particularly those with bulky ancillary ligands like tri(p-tolyl)phosphine, the silver ion adopts a trigonal planar geometry with a coordination number of three. nih.gov In such cases, two coordination sites are occupied by the phosphine ligands, and the third is occupied by an oxygen atom from the salicylate ligand. nih.gov

The coordination number can be influenced by the solvent and the nature of other ligands present. While two-coordination is common for Ag(I), leading to linear complexes, higher coordination numbers like three and four are also observed, resulting in more complex structures. nih.gov Theoretical studies suggest that two-coordinated silver(I) complexes are often the most stable. nih.gov

Formation of Mononuclear, Polynuclear, and Extended Polymeric Frameworks

The ability of the salicylate ligand to bridge between metal centers, combined with the variable coordination preferences of silver(I), leads to a rich diversity of structural motifs, including mononuclear, polynuclear, and polymeric frameworks.

Mononuclear Complexes: In these structures, a single silver ion is coordinated by one or more salicylate ligands and potentially other supporting ligands. An example is a complex where the silver ion is coordinated to salicylate and phosphine ligands, forming a discrete molecular unit. nih.gov

Polynuclear Complexes: When salicylate anions or other bridging ligands link multiple silver ions, polynuclear complexes are formed. These can range from simple binuclear structures to more complex multinuclear clusters. researchgate.net For instance, two silver ions can be bridged by two salicylate ligands.

Solvent-Dependent Coordination Chemistry and Self-Assembly Processes

The choice of solvent can have a profound impact on the coordination chemistry and self-assembly of this compound complexes. Solvents can influence the solubility of reactants, the stability of different coordination geometries, and can even participate directly in the coordination sphere of the metal ion.

The self-assembly of nanoparticles, a related process, is highly dependent on the solvent environment. acs.org For instance, the use of a mediating solvent containing a mixture of polar and non-polar organic solvents can facilitate the self-assembly of silver nanoparticles. rsc.org Similarly, in the formation of this compound complexes, the solvent can direct the assembly of specific structural motifs. Different solvents can lead to the formation of different crystal polymorphs or entirely different coordination frameworks. acs.org For example, controlled convective self-assembly of silver nanoparticles has been demonstrated in a volatile organic solvent. rsc.org

Theoretical Considerations of Bonding and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of bonding and predicting the stability of this compound complexes. cdnsciencepub.comcdnsciencepub.com These theoretical studies provide insights into the electronic structure, bond energies, and vibrational frequencies of the complexes, which can be correlated with experimental data.

Theoretical calculations have been used to model the interaction between the salicylate anion and silver ions, confirming that the binding is primarily through the carboxylate group. cdnsciencepub.comresearchgate.net These studies help in interpreting spectroscopic data, such as SERS, by simulating the vibrational spectra of different possible complex geometries. cdnsciencepub.comcdnsciencepub.com

Furthermore, theoretical models can predict the relative stabilities of different isomers and coordination modes. rsc.org For instance, computational studies on silver(I) complexes with nitrogen-containing ligands have shown that two-coordinated complexes are generally the most stable due to a combination of enhanced electrostatic interactions and charge transfer energies. nih.gov Natural Bond Orbital (NBO) analysis, a computational technique, reveals that the bonding is dominated by σ-donation from the ligand's lone pair to the empty 5s orbital of the silver ion. nih.gov The stability of these complexes can also be influenced by factors like hydrogen bonding and solvent effects, which can be modeled computationally. rsc.orgmdpi.com

Fundamental Mechanistic Investigations of Silver Salicylate Reactivity

Catalytic Activity in Heterogeneous and Homogeneous Chemical Transformations

The catalytic potential of systems involving silver and salicylate (B1505791) has been explored in several chemical reactions. While silver salicylate itself is not a widely used commercial catalyst, studies on related materials provide insight into its potential activity.

In heterogeneous catalysis, silver-containing materials are of significant interest. For instance, a silver-bismuth hybrid material has been utilized as a heterogeneous catalyst for the protodecarboxylation of various carboxylic acids. rsc.org However, in this specific system, the decarboxylation of 2-hydroxybenzoic acid (salicylic acid) was reported to be unsuccessful, indicating a substrate-specific limitation of this particular catalyst. rsc.org

Conversely, the salicylate moiety has been instrumental in the design of other heterogeneous catalysts. In one study, a magnetically separable heterogeneous catalyst was fabricated by depositing silver nanoparticles onto a chitosan (B1678972) support. The surface of the magnetic chitosan was modified with methyl salicylate, which played a key role in the subsequent deposition and stabilization of the silver nanoparticles. This catalyst (Fe₃O₄@CS@MS@Ag) demonstrated high efficiency in the reduction of 4-nitrophenol (B140041) to 4-aminophenol.

Investigations into homogeneous catalysis have also touched upon salicylate derivatives. A study on the hydrogenation of carboxylic acid derivatives noted that no catalytic activity was observed in the hydrogenation of methyl salicylate using a specific ruthenium-based catalyst, highlighting the challenges in activating this substrate under certain conditions. rsc.org

The interaction between silver ions and salicylate is crucial in contexts like the formation of composite materials. It has been proposed that the presence of salicylate in a polypyrrole polymer matrix increases the local concentration of silver ions at the polymer's surface, facilitating the deposition of metallic silver through a redox reaction. researchgate.net

Table 1: Catalytic Activity of Silver and Salicylate-Related Systems

| Catalyst System | Reaction Type | Substrate | Result |

|---|---|---|---|

| Silver-Bismuth Hybrid | Heterogeneous Protodecarboxylation | Salicylic (B10762653) Acid | Not successful rsc.org |

| Fe₃O₄@CS@MS@Ag | Heterogeneous Reduction | 4-Nitrophenol | High catalytic efficiency |

| Ruthenium Complex | Homogeneous Hydrogenation | Methyl Salicylate | No activity observed rsc.org |

Photophysical Properties and Energy Transfer Dynamics within this compound Systems

The photophysical properties of salicylates are of considerable interest, particularly their role in energy transfer processes. The salicylate ligand can act as a sensitizer, absorbing light and transferring the energy to another part of a molecular system. This is often studied through photoluminescence spectroscopy.

A key mechanism involved is Förster resonance energy transfer (FRET), a non-radiative process where energy is transferred from an excited donor molecule to an acceptor molecule. mdpi.com The efficiency of this transfer is highly dependent on the distance between the donor and acceptor and the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com

Studies on lanthanide-containing polyoxotitanate cages coordinated by salicylate ligands have demonstrated that the salicylate-to-metal charge transfer (LMCT) state is crucial for sensitizing the luminescence of the metal ions. researchgate.net For instance, a salicylate-to-Ti⁴⁺ charge-transfer state has been proposed to explain the red-shifted excitation wavelengths in these systems, enabling excitation in the visible region up to 475 nm. researchgate.net

In a different context, the fluorescent properties of lithium-6 (B80805) salicylate (⁶LiSal) have been harnessed in the development of neutron detectors. rsc.org By choosing ⁶LiSal, which is fluorescent, researchers aimed to reduce non-radiative relaxation pathways that typically quench scintillation light yield when non-luminescent materials are added. rsc.org The study analyzed the photoluminescence and scintillation properties based on FRET, optimizing the system to maximize the sequential energy transfer from the solvent to a phosphor, resulting in a high light yield. rsc.org These findings underscore the active role the salicylate anion can play in photophysical energy transfer dynamics.

Table 2: Photophysical Observations in Salicylate-Containing Systems

| System | Property Investigated | Key Finding | Reference |

|---|---|---|---|

| [LnTi₆O₃(OiPr)₉(salicylate)₆] | Energy Transfer | Salicylate-to-Ti⁴⁺ LMCT enables sensitization of Ln³⁺ luminescence. | researchgate.net |

| ⁶Li-salicylate-loaded liquid scintillator | Scintillation & FRET | ⁶LiSal acts as a fluorescent component, participating in FRET to enhance light yield. | rsc.org |

| DNA/AgNCs-Fluorophore | Energy Transfer | FRET between silver nanoclusters (AgNCs) and a tethered dye was used to sense ROS. | researchgate.net |

Electrochemical Behavior and Redox Processes of this compound

The electrochemical behavior of this compound is governed by the redox properties of both the silver ion (Ag⁺) and the salicylate ligand. Silver ions are known to form a complex with salicylate through an interaction with the carboxylate group. researchgate.net

The redox chemistry of silver is well-established. The Ag⁺ ion can be reduced to metallic silver (Ag⁰) or oxidized to Ag²⁺. The standard redox potentials for these processes are critical in understanding the electrochemical stability and reactivity of silver compounds. mdpi.com For example, the reduction of aqueous Ag⁺ to solid Ag is a fundamental electrochemical reaction. mdpi.com

In systems containing both silver and salicylate, redox reactions can be induced. For example, in polypyrrole films electrosynthesized in salicylate solutions, it was postulated that metallic silver could be deposited as a result of a redox reaction between the polymer and silver ions. researchgate.net The salicylate here plays a role in immobilizing the silver species within the polymer film. researchgate.net

The salicylate ligand itself can undergo oxidation. Studies on related salen-type complexes (which contain a derivative of salicylic aldehyde) show that the ligand can be oxidized to a phenoxyl radical. mdpi.com While these studies are on nickel complexes, they provide a model for the potential redox activity of the phenolic part of the salicylate ligand in this compound. The oxidation of salicylic acid itself has been observed under specific conditions, such as with a cold atmospheric pressure plasma jet, though the reaction is noted to be very slow. mdpi.com

Table 3: Standard Redox Potentials for Silver Species at pH 7

| Reaction | Standard Redox Potential (E⁰, Volts) | Reference |

|---|---|---|

| Ag⁺ + e⁻ ⇌ Ag(s) | +0.799 | mdpi.com |

| Ag²⁺ + e⁻ ⇌ Ag⁺ | +1.98 | mdpi.com |

| Ag₂O + H₂O + 2e⁻ ⇌ 2Ag(s) + 2OH⁻ | +0.342 | mdpi.com |

Interaction Kinetics and Thermodynamics with Model Chemical Substrates

The interaction of this compound with other chemical species is dictated by kinetic and thermodynamic principles. The formation of the this compound salt itself from ciprofloxacin (B1669076) and salicylic acid has been studied, revealing multiple polymorphic forms whose formation pathways and kinetics depend on the reaction conditions. researchgate.net

Thermodynamic parameters are essential for describing the feasibility and nature of these interactions. Key parameters include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a process. acs.org For instance, in the formation of silver nanoparticles using a reducing agent, thermodynamic activation parameters were calculated to understand the reaction mechanism. acs.org A positive enthalpy of activation (ΔH≠) suggested that the formation was endothermic, while a negative entropy of activation (ΔS≠) indicated that the intermediate transition state was more ordered than the reactants. acs.org These types of analyses could be applied to understand the formation and reaction kinetics of this compound.

The driving forces for the formation of such complexes often include a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov The chemical adsorption of salicylate onto silver nanostructures has been confirmed through surface-enhanced Raman scattering (SERS), indicating a direct and strong interaction between the salicylate molecule and the silver surface. researchgate.net

Table 4: Example Thermodynamic Activation Parameters for Silver Nanoparticle Formation Note: This data is for the formation of Ag NPs via reduction by Gabapentin and serves as an illustrative example of thermodynamic analysis.

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Activation Energy | Eₐ≠ | 78.31 | kJ mol⁻¹ |

| Enthalpy of Activation | ΔH≠ | 75.71 | kJ mol⁻¹ |

| Entropy of Activation | ΔS≠ | -222.40 | J mol⁻¹ K⁻¹ |

| Free Energy of Activation | ΔG≠ | 61.0 | kJ mol⁻¹ |

(Source: Adapted from a kinetic study on silver nanoparticle formation acs.org)

Degradation and Stability Mechanisms under Controlled Environmental Conditions

The stability of silver compounds, including this compound, is a critical factor for their practical application. They are often susceptible to degradation under various environmental conditions, such as exposure to light, heat, and certain chemical environments.

A common degradation pathway for silver(I) compounds is photoreduction, where exposure to light, particularly UV light, can cause the reduction of Ag⁺ ions to metallic silver (Ag⁰) or the formation of silver oxides (e.g., Ag₂O). nih.govscielo.br This is often observed as a darkening or color change in the material. scielo.br Studies on silver carboxylate complexes, including one derived from 5-chlorosalicylic acid, evaluated their photophysical stability upon irradiation with UV light, noting that decomposition could occur. nih.gov

The stability of silver-containing materials is also influenced by their chemical environment. Pourbaix diagrams for silver show the thermodynamic stability regions for different silver species as a function of electrochemical potential and pH. acs.org These diagrams indicate that silver can dissolve (oxidize) at high potentials. The primary degradation mechanisms for silver-based catalysts can include the dissolution of the active material and corrosion of the support. acs.org

Forced degradation studies on related compounds like silver sulfadiazine (B1682646) provide a model for the types of degradation products that might be expected from this compound. researchgate.net Under various stress conditions (acidic, basic, oxidative, thermal, and photochemical), silver sulfadiazine was shown to break down into several products, including sulfanilic acid and pyrimidin-2-amine, resulting from the cleavage of bonds within the molecule. researchgate.net A similar breakdown of the salicylate ring or cleavage of the silver-carboxylate bond could be anticipated for this compound under harsh conditions.

Table 5: Stability of Silver Carboxylate Complexes in Solution (2% DMSO)

| Compound | Stability Observation |

|---|---|

| Ag-K (Silver Ketoprofen) | Decomposes with exposure to light and air. |

| Ag-5Cl (Silver 5-chlorosalicylate) | Among the most stable over time. |

| Ag-T (Silver Tolmetin) | Showed a significant decrease in antibacterial activity after UV exposure, indicating degradation. |

(Source: Adapted from stability studies on antibacterial silver complexes nih.gov)

Computational Chemistry and Theoretical Modeling of Silver Salicylate Systems

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has proven to be an invaluable tool for investigating the electronic structure and spectroscopic properties of silver salicylate (B1505791). DFT calculations allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, which can be correlated with experimental data from techniques like infrared (IR), Raman, and surface-enhanced Raman scattering (SERS) spectroscopy.

Research has employed DFT to understand the chemical adsorption of salicylate on silver surfaces. researchgate.netsciencegate.appcdnsciencepub.comcdnsciencepub.com By calculating the optimized geometries and vibrational spectra of model salicylate-silver complexes, studies have shown that salicylic (B10762653) acid likely deprotonates at silver surfaces and interacts primarily through its carboxylate group. researchgate.netcdnsciencepub.comcdnsciencepub.com This theoretical insight is crucial for interpreting SERS spectra, which provide experimental evidence of chemical adsorption on silver nanostructures. researchgate.netsciencegate.appcdnsciencepub.comcdnsciencepub.com

The B3LYP functional is a popular choice in these studies, often paired with basis sets like 6-311+G(d,p) for the organic components and Lanl2DZ for the silver atom to account for relativistic effects. researchgate.netsciencegate.appcdnsciencepub.comcdnsciencepub.com These calculations have been instrumental in assigning vibrational modes observed in experimental spectra and in modeling the interaction between salicylate and silver ions. researchgate.netcdnsciencepub.com For instance, a good agreement between experimentally observed SERS spectra and the simulated spectra of a complex where the salicylate monoanion binds to a Ag+ ion through its carboxylate group has been reported. sciencegate.appcdnsciencepub.com

Table 1: Selected DFT Calculation Parameters for Silver Salicylate Systems

| System | DFT Functional | Basis Set | Property Calculated | Reference |

|---|---|---|---|---|

| Salicylic acid | B3LYP | 6-311+G(d,p) | IR and Raman spectra | researchgate.netsciencegate.appcdnsciencepub.comcdnsciencepub.com |

| Salicylate-silver complexes | B3LYP | Lanl2DZ | Optimized geometries, IR and Raman spectra | researchgate.netsciencegate.appcdnsciencepub.comcdnsciencepub.com |

| Salicylate on Goethite | - | - | Surface complexes, vibrational frequencies | mdpi.com |

Molecular Dynamics Simulations for Crystal Growth and Supramolecular Assembly

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound systems, enabling the study of processes like crystal growth and supramolecular assembly over time. These simulations model the interactions between atoms and molecules, providing a trajectory of their movements and arrangements.

While specific MD simulations focusing solely on the crystal growth of pure this compound are not extensively detailed in the provided results, the principles of MD are applied to related systems. For example, MD simulations have been used to study the effects of salicylate on the properties of lipid bilayers, revealing how salicylate molecules associate at interfaces and influence membrane structure. nih.gov This provides a framework for understanding how salicylate moieties might behave in a larger assembly.

The formation of supramolecular structures involving silver and salicylate has been investigated. researchgate.netrsc.org For instance, a hollow silver-sulfide cluster, Ag56S12(StBu)20(Sal)12, was synthesized where salicylate ligands are part of the outer shell of the cluster. While the primary focus of this work was on the cluster synthesis, the self-assembly process highlights the role of salicylate in directing the final architecture. MD simulations could be employed to model the step-by-step assembly of such complex structures, providing insights into the kinetic and thermodynamic factors driving their formation. The study of silver nanoclusters supported on carbon nanotubes using MD simulations also provides a basis for understanding the behavior of silver nanoparticles, which are relevant to this compound systems. vscht.cz

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. By developing mathematical models, QSPR can predict the properties of new or untested compounds.

While a specific QSPR model developed exclusively for this compound is not described in the search results, the methodology has been applied to salicylates and related organic compounds. cir-safety.orgresearchgate.netcir-safety.orgacs.orgrsc.orgcir-safety.org For instance, QSPR studies have been used to predict properties like the chromatography retention indices of volatile organic compounds, including methyl salicylate. researchgate.netrsc.org These models often use descriptors derived from the molecular structure, such as those from Simplified Molecular Input Line Entry System (SMILES), to build predictive correlations. researchgate.netrsc.org

The principles of QSPR could be applied to a series of this compound derivatives to predict properties such as solubility, stability, or even biological activity. By systematically modifying the salicylate ligand and calculating a range of molecular descriptors, a QSPR model could be constructed to guide the synthesis of new this compound-based materials with desired characteristics.

Table 2: Examples of QSPR Applications to Related Compounds

| Compound Class | Predicted Property | Modeling Approach | Reference |

|---|---|---|---|

| Volatile Organic Compounds (including methyl salicylate) | Chromatography Retention Indices | Monte Carlo algorithm, SMILES-based descriptors | researchgate.netrsc.org |

| Heterogeneous Organic Compounds (including Amyl, Hexyl, and Methyl Salicylate) | Skin Sensitization | Principal component analysis, linear discriminant analysis | cir-safety.org |

Computational Design of Novel Silver-Salicylate Derived Materials

The insights gained from DFT, MD, ab initio calculations, and QSPR modeling can be integrated into a computational design workflow for novel materials derived from this compound. This approach allows for the in silico screening and optimization of candidate structures before their experimental synthesis, saving time and resources.

The synthesis of a hollow silver-sulfide cluster incorporating salicylate ligands demonstrates the potential for creating complex, functional materials. Computational design could be used to explore variations of this structure, for example, by substituting the salicylate with other functionalized ligands to tune the properties of the resulting cluster for applications in catalysis or nanotechnology.

Furthermore, the study of the interaction between salicylate and other materials, such as the adsorption on goethite surfaces modeled by DFT, provides a basis for designing new composite materials. mdpi.com For instance, computational methods could be used to design this compound-based coatings with specific adhesive or reactive properties. The design process would involve generating virtual libraries of modified this compound structures, predicting their properties using the computational methods described above, and identifying the most promising candidates for experimental validation. This iterative cycle of design, prediction, and experimentation is a powerful paradigm for the discovery of advanced materials.

Advanced Material Science Applications of Silver Salicylate Precursors Non Biological/non Clinical

Role in the Targeted Synthesis of Silver Nanomaterials and Nanocomposites

Silver salicylate (B1505791), designated as [Ag(HSal)], serves as a key inorganic precursor for the fabrication of complex silver-based nanomaterials and nanocomposites. tandfonline.comtandfonline.comresearchgate.net Its use allows for the synthesis of materials with controlled morphologies and compositions, which are often not achievable with more common silver salts like silver nitrate (B79036). researchgate.net

Researchers have successfully utilized silver salicylate in various synthesis techniques to produce a range of nanoscale structures. For instance, a sonochemical route involving the reaction of this compound and SeCl₄ has been developed to fabricate silver selenide (B1212193) (Ag₂Se) nanoparticles for the first time using this precursor. tandfonline.comtandfonline.com This method leverages ultrasonic irradiation to drive the reaction at room temperature. tandfonline.com Similarly, silver vanadate (B1173111) (AgVO₃) nanorods have been synthesized using this compound as the silver source, where the choice of solvents and surfactants was found to influence the final morphology of the nanostructures. researchgate.net In the presence of certain solvents like ethanol (B145695) and dimethylsulfoxide (DMSO), the process also resulted in the formation of silver oxide (AgO) nanoparticles on the surface of the AgVO₃ nanorods. researchgate.net

Beyond simple nanostructures, this compound is instrumental in creating more complex composite materials. A straightforward precipitation method using this compound has been employed to produce Ag₂CrO₄ and Ag₂Cr₂O₇ micro- and nanostructures. researchgate.net Notably, using this compound instead of silver nitrate resulted in capsule-like nanostructures of Ag₂CrO₄, whereas silver nitrate produced larger, particle-like powders, highlighting the precursor's role in morphological control. researchgate.net Furthermore, SnO₂-Ag nanocomposites have been synthesized via a thermal decomposition approach using this compound and tin chloride pentahydrate as precursors. researchgate.net This method allows for control over the particle size of the silver within the nanocomposite by adjusting the initial amount of the this compound precursor. researchgate.net

The thermal decomposition of solid this compound itself is another effective route for generating pure silver (Ag) and silver(I) oxide (Ag₂O) nanoparticles. researchgate.net By heating the [Ag(HSal)] complex at 400°C for three hours, pure cubic Ag nanoparticles can be obtained when performed in an argon atmosphere, while hexagonal Ag₂O nanoparticles are formed when the process is conducted in air. researchgate.net This demonstrates a simple, solid-state method for the selective synthesis of either metallic silver or silver oxide nanoparticles from a single precursor.

| Nanomaterial/Nanocomposite | Synthesis Method | Co-reactants/Conditions | Resulting Morphology | Reference |

|---|---|---|---|---|

| Silver Selenide (Ag₂Se) | Sonochemical | SeCl₄, Hydrazine Hydrate | Nanoparticles | tandfonline.comtandfonline.com |

| Silver Vanadate (AgVO₃) | Sonochemical | NH₄VO₃, various solvents | Nanorods | researchgate.net |

| Silver Chromate (Ag₂CrO₄) | Precipitation | K₂CrO₄ | Capsule-like nanostructures | researchgate.net |

| SnO₂-Ag Nanocomposite | Thermal Decomposition | Tin chloride pentahydrate | Nanocomposite with controlled Ag size | researchgate.net |

| Silver (Ag) | Thermal Decomposition | 400°C, Argon atmosphere | Cubic nanoparticles | researchgate.net |

| Silver(I) Oxide (Ag₂O) | Thermal Decomposition | 400°C, Air atmosphere | Hexagonal nanoparticles | researchgate.net |

Precursor for Advanced Coatings and Surface Modification Technologies

The use of this compound as a precursor extends to the development of advanced coatings and surface modification technologies. The nanoparticles and composites derived from it can be integrated into various matrices to create functional surfaces. The ability to generate silver-containing nanostructures via methods like thermal decomposition or chemical reduction from a this compound source is fundamental to these applications. researchgate.net These nanoparticles can then be applied to surfaces to impart specific properties. mdpi.com

One approach involves the electrosynthesis of conductive polymer films, such as polypyrrole, in the presence of salicylate. researchgate.net It has been proposed that the salicylate in the polymer matrix plays a critical role in immobilizing silver species. researchgate.net This can lead to the deposition of metallic silver within the polymer coating, creating a functional surface with properties derived from the embedded silver. researchgate.net

Surface modification can also be achieved by creating composite coatings. For instance, silver nanoparticles can be incorporated into chitosan (B1678972) coatings via electrophoretic deposition to enhance stability and provide other functionalities. mdpi.com The degradation rate of chitosan coatings can be reduced when silver nanoparticles are included. mdpi.com While not always starting directly from this compound, the synthesis of silver nanoparticles from such precursors for subsequent use in coatings is a viable pathway. researchgate.netmdpi.com Another advanced technique involves a two-step surface modification where a substrate is first treated with a silanization agent, such as one containing thiol groups, followed by the anchoring of silver nanoparticles. mdpi.com The high affinity between silver and thiol groups ensures a strong bond, fixing the nanoparticles to the surface. mdpi.com this compound can serve as the precursor for the silver nanoparticles used in this type of surface engineering.

The thermal decomposition of this compound is a particularly direct method for creating coatings. researchgate.net By decomposing the precursor on a substrate under controlled atmospheric conditions (e.g., in air to form silver oxide or in an inert atmosphere for metallic silver), a thin film or a layer of nanoparticles can be deposited directly onto a surface. researchgate.net This technique is relevant for creating coatings on materials like titanium implants, where surface properties are critical. frontiersin.org

| Coating/Modification Type | Underlying Principle/Method | Potential Role of this compound | Key Feature | Reference |

|---|---|---|---|---|

| Silver-Polypyrrole Film | Electrosynthesis of polymer in salicylate solution | Salicylate in the polymer matrix helps immobilize silver ions for deposition. | Creates a conductive polymer coating with embedded silver species. | researchgate.net |

| Silver-Chitosan Composite Coating | Electrophoretic deposition | Precursor for the synthesis of Ag nanoparticles to be embedded in the coating. | Improves the stability and reduces the degradation rate of the chitosan coating. | mdpi.com |

| Nanoparticle Anchoring on Silanized Surfaces | Two-step chemical modification | Precursor for Ag nanoparticles that bind to thiol groups on the modified surface. | Strong, covalent anchoring of silver nanoparticles to a substrate. | mdpi.com |

| Direct Thermal Decomposition Coating | Heating this compound on a substrate | The direct source material for the coating. | Forms Ag or Ag₂O nanoparticle layers depending on the atmosphere. | researchgate.net |

Integration in Chemo-Sensors and Optical Sensing Devices

Silver nanoparticles exhibit unique optical properties, primarily localized surface plasmon resonance (LSPR), which makes them highly effective for use in chemical and optical sensors. srce.hr The LSPR effect, a collective oscillation of electrons on the nanoparticle surface when excited by light, is sensitive to the local environment, including the presence of target analytes. nanocomposix.com this compound can be used as a precursor to synthesize the silver nanostructures that form the active component of these sensing platforms. researchgate.net

The principle behind many of these sensors is a change in the LSPR signal—and consequently, a visible color change—upon the interaction of the silver nanoparticles with an analyte. mdpi.com This interaction can cause the nanoparticles to aggregate or disperse, shifting the LSPR peak to a different wavelength. nanocomposix.commdpi.com For instance, sensors for metal ions like lead (Pb²⁺) have been developed where the presence of the ion causes a color change in the silver nanoparticle solution from yellow to red. mdpi.com The silver nanoparticles for such applications can be produced from various precursors, including this compound.

Fluorescent probes are another class of chemical sensors where silver-containing materials are relevant. acs.org While many sensors are designed to detect silver ions themselves, the nanoparticles synthesized from this compound can be functionalized to create probes for other molecules. acs.org The development of these sensors involves engineering molecules or materials that specifically recognize and bind to target ions or molecules, leading to a detectable change in fluorescence or color. acs.orgnih.gov The synthesis of silver nanoparticles from this compound provides the plasmonic component which can be used to enhance or quench the fluorescence of a nearby dye molecule in the presence of an analyte, forming the basis of the sensor's mechanism.

Capacitance-based sensors, or chemicapacitors, represent another area of application. researchgate.net These devices measure changes in the dielectric permittivity of a sorptive polymer when it is exposed to a vapor-phase analyte. researchgate.net While research has focused on detecting agents like methyl salicylate, the silver nanoparticles derived from this compound could be incorporated into the polymer matrix to enhance sensitivity or selectivity for specific analytes. researchgate.net

Potential in Optoelectronic and Plasmonic Material Development

The development of advanced optoelectronic and plasmonic materials relies on the unique interaction of light with matter, a field where silver nanoparticles are prominent players. ijtrs.comnanocomposix.com Silver nanoparticles exhibit exceptionally strong surface plasmon resonance (SPR) effects, meaning they absorb and scatter light with high efficiency. nanocomposix.com This property is highly dependent on the nanoparticle's size and shape. nanocomposix.com this compound serves as a valuable precursor because its controlled decomposition allows for the synthesis of silver nanostructures with tailored dimensions, thus tuning their optical properties for specific applications. researchgate.netresearchgate.net

Silver nanoparticles possess the highest quality factor for plasmonic resonance across the visible spectrum (300-1200 nm), making them superior to gold in many plasmonic applications. nih.gov The materials synthesized from this compound, such as Ag₂Se and AgO nanoparticles, have demonstrated distinct optoelectronic properties. tandfonline.comresearchgate.net For example, Ag₂Se is a narrow band gap semiconductor with promising applications in photovoltaic cells and IR detectors. tandfonline.com The photoluminescence properties of Ag and Ag₂O nanoparticles prepared from the thermal decomposition of this compound have also been studied, indicating their potential for use in light-emitting devices. researchgate.net

Plasmonic materials are integral to technologies that manipulate light at the nanoscale. The strong electromagnetic fields generated near the surface of silver nanoparticles due to LSPR can be harnessed to enhance other optical processes. nih.gov This is the principle behind Surface-Enhanced Raman Scattering (SERS), a powerful analytical technique. This compound can be used to prepare SERS-active substrates by forming a controlled layer of silver nanostructures. researchgate.net

Furthermore, the integration of silver nanoparticles into other materials can create composites with novel optoelectronic functions. For example, incorporating silver nanoparticles into polymer-based composites can enhance the performance of devices like solar cells by leveraging plasmonic effects to increase light absorption. replikapress.in The ability to synthesize these nanoparticles from a precursor like this compound provides a pathway to fabricating these advanced functional materials. ijtrs.com

| Property | Description | Relevance of this compound Precursor | Reference |

|---|---|---|---|

| Localized Surface Plasmon Resonance (LSPR) | Collective oscillation of surface electrons in response to light, causing strong absorption and scattering. | Allows synthesis of size- and shape-controlled AgNPs to tune the LSPR wavelength. | nanocomposix.comijtrs.com |

| High Plasmon Quality Factor | Silver has the highest ratio of real to imaginary parts of the dielectric constant in the visible spectrum, leading to strong, well-defined plasmons. | Enables the creation of highly efficient plasmonic components. | nih.gov |

| Photoluminescence | Emission of light from a material after absorbing photons. | Ag and Ag₂O nanoparticles synthesized from this compound exhibit photoluminescence. | researchgate.net |

| Semiconducting Properties | Materials like Ag₂Se have a narrow band gap. | This compound is a precursor for Ag₂Se nanoparticles used in optoelectronic applications like IR detectors. | tandfonline.com |

Application as a Component in Functional Composites for Energy and Environmental Technologies

Functional composites containing silver nanomaterials are increasingly being developed for energy and environmental applications, including catalysis, energy storage, and pollution remediation. This compound is a suitable precursor for creating the silver components of these advanced materials. researchgate.netfrontiersin.org

In the energy sector, silver-based materials are explored as catalysts. Silver nanoparticles have been shown to be effective electrocatalysts, and incorporating them into conductive polymer matrices like polyaniline can enhance their performance in devices such as fuel cells and supercapacitors. researchgate.netats.org The use of a cost-effective metal like silver can help reduce the reliance on expensive platinum-group metals in catalysts for hydrogen fuel cells. ats.org Composites of silver nanoparticles with materials like polyaniline have demonstrated applications in energy storage as supercapacitor materials. researchgate.net

For environmental technologies, silver-containing composites are effective photocatalysts for the degradation of pollutants. SnO₂-Ag nanocomposites, which can be synthesized from a this compound precursor, have been used for the catalytic reduction of 4-nitrophenol (B140041) and the photocatalytic degradation of dyes like Congo red. researchgate.net Similarly, silver/zinc oxide (Ag/ZnO) composites, fabricated using green synthesis methods, show superior photocatalytic activity in degrading methylene (B1212753) blue dye. frontiersin.org The inclusion of silver in these composites enhances their catalytic efficiency. frontiersin.org

Furthermore, silver nanoparticles can be integrated into filter membranes for water purification. Zeolite-based composite membranes functionalized with silver nanoparticles can effectively filter and degrade dye pollutants from water under visible light. mdpi.com The zeolite layer adsorbs pollutants, while the silver nanoparticles act as the visible-light catalyst for their degradation. mdpi.com The synthesis of these critical silver nanoparticles can be achieved using precursors like this compound, providing a pathway to advanced functional materials for environmental remediation.

Future Research Trajectories and Unexplored Frontiers in Silver Salicylate Chemistry

Discovery of Novel Silver Salicylate (B1505791) Derivatives and Coordination Polymers

The exploration of new chemical entities derived from silver salicylate is a primary frontier of research. Scientists are focused on designing and synthesizing novel derivatives and coordination polymers with unique structural topologies and properties. iucr.org Coordination polymers (CPs), which are extended structures built from metal ions linked by organic ligands, are a particular area of interest due to their diverse potential applications in fields like gas storage, catalysis, and optoelectronics. mdpi.com

Research in this area involves the sophisticated selection of multifunctional organic ligands that, when combined with silver(I) ions and salicylate moieties, can self-assemble into one-, two-, or three-dimensional networks. iucr.orgmdpi.com The ability of silver to adopt various coordination numbers and geometries makes it an exceptionally versatile metal for constructing these complex architectures. mdpi.com

A notable example is the synthesis of a partial inclusion complex of bis(1,10-phenanthroline)silver(I) salicylate in β-cyclodextrin. researchgate.net This work demonstrates the creation of novel supramolecular structures through non-covalent interactions like hydrogen bonds and hydrophobic forces. researchgate.net Future work will likely focus on:

Ligand Modification: Systematically altering the functional groups on the salicylate ring or introducing secondary ligands to direct the assembly of specific network topologies. iucr.org

Supramolecular Design: Utilizing principles of crystal engineering to construct CPs with desired properties, such as specific pore sizes or photoluminescence. iucr.orgacs.org

Mixed-Metal Systems: Incorporating other metal ions alongside silver to create heterometallic coordination polymers with synergistic or novel functionalities.

The systematic investigation of reaction conditions, such as solvent systems and temperature, will be crucial in isolating and characterizing these new materials, expanding the library of known silver-salicylate-based compounds. mdpi.com

Elucidation of Complex Reaction Mechanisms via Advanced Operando Techniques

Understanding precisely how this compound-based materials form and function during chemical processes is critical for their rational design and optimization. Advanced operando spectroscopic techniques, which allow for the real-time observation of catalysts and materials under actual reaction conditions, are becoming indispensable tools for this purpose. nih.govrsc.org

Techniques such as operando X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are particularly powerful. nih.govrsc.org These methods can provide detailed, atom-specific information about the electronic configuration and local coordination environment of silver atoms as a reaction proceeds. nih.gov For instance, fast operando XAS has been used to track the time-dependent evolution of silver-based catalysts during electrochemical CO2 reduction, revealing the rapid formation of defect-rich nanostructures that are crucial for catalytic activity. nih.gov

Future research trajectories in this area will likely involve:

Tracking Structural Evolution: Applying operando XAS and other techniques like in situ Raman spectroscopy to monitor the dynamic changes in the coordination sphere of silver during the synthesis of this compound coordination polymers. researchmap.jp

Identifying Active Sites: Pinpointing the specific structural motifs or intermediate species that are responsible for the catalytic or biological activity of this compound derivatives. uncst.go.ug

Probing Solid-State Transformations: Observing the conversion of one solid-state form of a this compound complex to another, providing insights into phase stability and reaction pathways. acs.org

The data gathered from these advanced techniques will provide unprecedented mechanistic insights, moving beyond static structural pictures to a dynamic understanding of chemical behavior. nih.govuncst.go.ug

Synergistic Research with Related Metal-Organic Frameworks and Coordination Complexes

The properties of this compound can be significantly enhanced through its incorporation into larger, more complex systems like Metal-Organic Frameworks (MOFs). researchgate.net MOFs are a class of porous crystalline materials constructed from metal nodes and organic linkers, celebrated for their high surface area and tunable structures. nih.gov Research into silver-based MOFs (Ag-MOFs) has revealed synergistic effects where the combined properties of the silver ions and the organic linkers lead to enhanced functionality, such as improved antibacterial activity. acs.orgmdpi.com

Future research will explore the synergies that can be achieved by using salicylate or its derivatives as the organic linker in novel Ag-MOFs. This approach allows for the precise control over the resulting material's properties. researchgate.net Key research directions include:

Tuning Porosity and Functionality: Designing silver-salicylate MOFs with specific pore architectures for applications in separation or catalysis. researchgate.net

Creating Biocompatible Materials: Selecting low-toxicity metal ions and ligands to construct Ag-MOFs with good biocompatibility for biomedical applications. nih.govresearchgate.net

Developing MOF Composites: Integrating this compound moieties into composite materials, for example, by growing an Ag-MOF structure on the surface of another nanomaterial to combine their properties. researchgate.netmdpi.com A Zr-based MOF, UiO-66-NH2, has been used as a carrier for silver nanoparticles, creating a nanocomposite with enhanced and synergistic antibacterial effects due to the high peroxidase-like activity of the MOF and the controlled release of Ag+ ions. mdpi.com

This synergistic approach, combining the known characteristics of salicylate with the versatile platform of MOFs and other coordination complexes, opens a vast design space for creating next-generation functional materials. researchgate.net

Development of High-Throughput Screening for Material Discovery

The traditional, trial-and-error approach to materials discovery is often slow and resource-intensive. To accelerate the discovery of novel this compound derivatives and related materials, researchers are turning to high-throughput screening (HTS) and high-throughput experimentation (HTE). vsparticle.commdpi.com These methods involve performing and analyzing a large number of experiments in parallel, often on a miniaturized scale, to rapidly screen vast libraries of potential compounds and synthesis conditions. mdpi.com

Microfluidic platforms, which use microarrays or microdroplets, are a key enabling technology for HTS, as they can increase experimental throughput by several orders of magnitude while drastically reducing the consumption of reagents. mdpi.com The integration of HTS with machine learning (ML) algorithms further enhances the discovery process. vsparticle.com ML models can analyze the large datasets generated by HTE to identify promising candidates, predict their properties, and guide the next round of experiments in a "self-driving lab" approach. vsparticle.comaps.org

Future applications for the discovery of this compound materials include:

Rapid Synthesis and Screening: Using robotic dispensers and microarray plates to quickly synthesize and test hundreds of variations of this compound coordination polymers with different ligands or reaction parameters. mdpi.com

Accelerated Catalyst Discovery: Employing HTE to screen printed arrays of different silver-based nanoparticle compositions for catalytic activity in specific reactions. vsparticle.com

In Silico to Experimental Workflow: Using computational screening to first identify a pool of promising candidate molecules, which are then synthesized and tested via high-throughput methods, creating an efficient discovery pipeline. materialsvirtuallab.org

By embracing these automated and intelligent screening platforms, the timeline for discovering new this compound materials with desired functionalities can be significantly reduced. vsparticle.commaterialsvirtuallab.org

Computational Prediction and Validation of Unprecedented Chemical Behaviors

Computational chemistry and molecular modeling have become powerful, predictive tools in materials science, enabling the in silico design and investigation of chemical systems before they are ever synthesized in a lab. acs.org For this compound, these methods offer a pathway to predict and validate novel chemical behaviors, guiding experimental efforts toward the most promising candidates.

Density Functional Theory (DFT) is a quantum-mechanical method used to assess molecular properties, predict stable geometric and electronic structures, and understand reaction thermodynamics and kinetics. acs.org For example, DFT calculations can be used to model the interaction between silver clusters and organic molecules, providing insight into the forces that drive the formation of complexes. acs.org This can help determine the stability and potential reactivity of new this compound derivatives. acs.org

Furthermore, machine learning (ML) and quantitative structure-activity relationship (QSAR) models are being developed to predict material properties. cir-safety.orgnih.gov By training these models on existing experimental data, they can forecast the properties of new, unsynthesized compounds with a high degree of accuracy. aps.org Recent studies have successfully used ML models to predict the solubility of salicylic (B10762653) acid in various solvents with high precision. nih.gov

Key future research directions include: